molecular formula C24H25NO4 B2977570 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide CAS No. 929372-42-9

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide

Cat. No.: B2977570
CAS No.: 929372-42-9
M. Wt: 391.467
InChI Key: LEJPDMCGLMTPAM-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a methyl group at position 2. The cyclohexanecarboxamide moiety is attached to the benzofuran ring at position 3. The methoxy group enhances electron-donating properties, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-15-20-14-18(25-24(27)17-6-4-3-5-7-17)10-13-21(20)29-23(15)22(26)16-8-11-19(28-2)12-9-16/h8-14,17H,3-7H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJPDMCGLMTPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride to form benzofuran. The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the amidation of the benzofuran derivative with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The benzofuran core is known to interact with various biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzofuran-carboxamide derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Modifications Molecular Weight (g/mol) XLogP3 Biological Activity/Application Key Reference
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide (Target) 4-Methoxybenzoyl, 3-methyl, cyclohexanecarboxamide ~435.5* ~4.1* Hypothesized: Receptor modulation
N-(4-Methoxyphenylcarbamothioyl)cyclohexanecarboxamide (H2L8) Thiourea linker, 4-methoxyphenyl 307.4 3.8 Metal ion chelation, antifungal
N-[3-Acetyl-2-methyl-1-benzofuran-5-yl]-N-(4-methoxyphenyl)sulfonylcyclohexanecarboxamide (CAS 670258-29-4) Sulfonyl group, acetyl, 4-methoxyphenyl 469.6 4.9 Unknown; high lipophilicity
N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a) Hydroxyl, isopentyl ~331.4* ~3.5* Antituberculosis activity
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS 923216-66-4) 4-Chlorobenzoyl, furan-2-carboxamide ~425.8* ~4.5* Potential kinase inhibition

*Estimated based on structural analogs.

Key Findings

Structural Variations and Physicochemical Properties The target compound differs from H2L8 (a thiourea derivative) by replacing the thiourea group with a benzofuran core. This substitution likely reduces metal-binding capacity but improves metabolic stability due to reduced susceptibility to hydrolysis . Compared to the sulfonyl-containing analog (CAS 670258-29-4), the target compound lacks a sulfonyl group, resulting in lower molecular weight (~435.5 vs. The methoxy group in both compounds may contribute to similar electronic profiles . The 4-chlorobenzoyl analog (CAS 923216-66-4) has a higher XLogP3 (~4.5 vs. ~4.1), suggesting that the methoxy group in the target compound improves hydrophilicity, which could enhance bioavailability .

Biological Activity

  • H2L8 demonstrates metal ion chelation and antifungal properties, likely due to its thiourea moiety. The target compound’s benzofuran core may instead favor interactions with hydrophobic enzyme pockets or neurotransmitter receptors .
  • Compound 12a (antituberculosis) highlights the importance of hydroxyl and alkyl groups in enhancing hydrogen bonding and membrane permeability. The target compound’s methoxy and benzoyl groups may offer similar advantages but with distinct target specificity .

Synthetic Routes

  • The target compound’s synthesis likely parallels methods described for H2L1–H2L9, involving condensation of cyclohexanecarbonyl chloride with a benzofuran intermediate. Advanced crystallographic tools (e.g., SHELXL, ORTEP) are critical for confirming its structure .

Research Implications

  • Drug Design : The benzofuran-carboxamide scaffold offers tunability for optimizing pharmacokinetic properties. Substitutions like methoxy (electron-donating) vs. chloro (electron-withdrawing) can fine-tune electronic effects for target engagement .
  • Biological Screening: Priority should be given to testing the target compound for kinase inhibition, antimicrobial activity, or CNS receptor modulation, given structural parallels to known bioactive molecules .

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight399.45 g/mol
Molecular FormulaC25H21NO4
LogP5.8007
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area52.866 Ų

The structure of the compound suggests a complex interaction with biological targets, which may underlie its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression.

  • Cytotoxicity : The compound exhibits potent cytotoxic effects against a range of human cancer cell lines. In studies, it has been shown to induce apoptosis and inhibit cell proliferation at nanomolar concentrations .
  • Enzyme Inhibition : It is believed to inhibit specific enzymes that are crucial for tumor growth and metastasis, including those involved in the epithelial-mesenchymal transition (EMT) process .
  • Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing cell signaling pathways that regulate growth and survival in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated significant reductions in cell viability when treated with this compound. For instance, the IC50 values were reported to be as low as 18.9 nM in sensitive cell lines .
  • Mechanistic Insights : Research indicates that the compound can enhance the effects of radiation therapy, suggesting its potential use as a radiosensitizer in combination treatments .

Anti-Metastatic Effects

The compound has also shown promise in inhibiting metastasis:

  • Inhibition of Migration : In assays measuring cell migration and invasion, treatment with the compound led to a significant decrease in motility of cancer cells, indicating its role in preventing metastatic spread .
  • Molecular Pathways : The compound's activity involves downregulation of integrin α7 and modulation of downstream signaling pathways such as FAK/AKT, which are critical for cell adhesion and migration .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Glioblastoma Cells : A study evaluated the effects on glioblastoma cell lines, revealing that treatment resulted in significant apoptosis and reduced tumor growth in xenograft models .
  • Combination Therapy : Another case study explored its use in combination with conventional chemotherapy agents, reporting enhanced therapeutic outcomes compared to monotherapy .

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